molecular formula C22H15ClO6 B3652346 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE

3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3652346
M. Wt: 410.8 g/mol
InChI Key: ZESWACFTMGTHBS-UHFFFAOYSA-N
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Description

3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique chemical structure, which includes a chlorinated benzodioxole moiety and a methoxy-substituted benzo[c]chromenone core

Preparation Methods

The synthesis of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, in the presence of a chlorinating agent.

    Coupling with Benzo[c]chromenone: The benzodioxole intermediate is then coupled with a benzo[c]chromenone derivative through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

    Methoxylation: The final step involves the introduction of methoxy groups at specific positions on the benzo[c]chromenone core. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorinated benzodioxole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell cycle regulation and apoptosis . This inhibition leads to the disruption of cancer cell proliferation and induces programmed cell death. The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its effects.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE stands out due to its unique combination of a chlorinated benzodioxole moiety and a methoxy-substituted benzo[c]chromenone core. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO6/c1-25-13-2-4-15-16-5-3-14(8-19(16)29-22(24)17(15)7-13)26-10-12-6-20-21(9-18(12)23)28-11-27-20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESWACFTMGTHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC5=C(C=C4Cl)OCO5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 5
Reactant of Route 5
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 6
3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE

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